N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Propriétés
IUPAC Name |
N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-14(17-11-4-1-2-5-11)10-24-15-8-7-13-18-19-16(21(13)20-15)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPJHDLCVEXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with thiophene-containing intermediates under acidic or basic conditions. The triazolopyridazine core is then formed through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazolopyridazine core can produce partially hydrogenated derivatives .
Applications De Recherche Scientifique
N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Structural Modifications and Functional Groups
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents:
Key Observations :
Implications for the Target Compound :
- The presence of a thiophene ring (electron-rich sulfur atom) may confer stronger binding to kinases or receptors compared to phenyl-based analogs, as seen in the CDK5/p25 inhibitor (IC50 = 42 nM) .
- The dichloroacetamide analog (IC50 = 30 nM) suggests halogenation can enhance potency, but the target compound’s cyclopentyl group may balance lipophilicity without introducing toxicity .
Physicochemical and Pharmacokinetic Properties
Activité Biologique
N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a triazolo-pyridazine core, which is known for various pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Its IUPAC name is N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide. The presence of multiple heteroatoms and functional groups within its structure allows for diverse chemical reactivity and biological activity .
Synthesis
The synthesis of N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization of hydrazine derivatives with thiophene-containing intermediates under acidic or basic conditions. The triazolopyridazine core is formed through condensation and cyclization reactions .
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The heterocyclic nature of the compound allows it to form hydrogen bonds and engage in other interactions that modulate the activity of these targets. This can lead to effects such as enzyme inhibition or alterations in receptor signaling pathways .
Pharmacological Properties
N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been investigated for several pharmacological properties:
1. Anticancer Activity:
Preliminary studies suggest that compounds similar to this one exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, derivatives containing similar structures have shown significant inhibition against various cancer cell lines with IC50 values in the low micromolar range .
2. Antimicrobial Activity:
Research indicates potential antimicrobial effects against a range of pathogens. Compounds with a similar framework have been reported to inhibit bacterial growth effectively .
3. Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties, as indicated by its ability to modulate inflammatory pathways in vitro .
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of a series of triazolo-pyridazine derivatives. Among these, a compound structurally related to N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibited significant cytotoxicity against the WI-38 VA-13 subline 2RA with an EC50 value of approximately 32 ng/mL .
Study on Enzyme Inhibition
Another study focused on the inhibition of specific kinases by thiazole and thiophene derivatives. The results indicated that structural modifications similar to those in N-cyclopentyl compounds could enhance selectivity and potency against targets like p56 lck kinase .
Data Table: Biological Activity Summary
Q & A
Q. Q1. What are the most efficient synthetic routes for preparing N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
A1. The compound can be synthesized via aminolysis of activated carboxylic acids or alkylation of potassium salts. For example:
- Aminolysis approach : Reacting N-cycloalkyl-2-chloroacetamides with potassium salts of triazinoquinazoline-thiol intermediates under basic conditions (e.g., DMF, KCO) .
- Alkylation : Using carbonyldiimidazole (CDI) or thionyl chloride to activate [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids before coupling with cyclopentylamine derivatives .
Key parameters include temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hours).
Q. Q2. How is the structural integrity of the compound confirmed post-synthesis?
A2. A combination of spectroscopic and crystallographic methods is employed:
- NMR : H and C NMR verify substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm, triazolopyridazine carbons at δ 150–160 ppm) .
- X-ray diffraction : Resolves stereochemical ambiguities, particularly for the triazolo[4,3-b]pyridazine core and thioacetamide linkage .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNOS: 414.12) .
Q. Q3. What in vitro assays are recommended for preliminary bioactivity screening?
A3. Standard protocols include:
- Antimicrobial testing : Agar diffusion or microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATPase activity measurement via malachite green phosphate detection) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC values .
Advanced Research Questions
Q. Q4. How can conflicting bioactivity data between structural analogs be resolved?
A4. Contradictions often arise from subtle structural variations. Mitigation strategies include:
- SAR studies : Compare analogs with modified substituents (e.g., replacing thiophene with pyrazole) to identify critical pharmacophores .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- Metabolic profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. Q5. What strategies optimize reaction yields for large-scale synthesis?
A5. Critical factors for scalability:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in triazolo-pyridazine formation .
- Solvent optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to enhance recyclability .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% purity .
Q. Q6. How are tautomerism or conformational dynamics addressed in structural analysis?
A6. Advanced techniques include:
- Variable-temperature NMR : Detects thione-thiol tautomerism in the thioacetamide group (e.g., coalescence temperature studies) .
- DFT calculations : Gaussian09 simulations predict energetically favored tautomers (e.g., thiol vs. thione forms) .
- Dynamic HPLC : Separates rotamers using chiral columns (e.g., Chiralpak IA) under isocratic conditions .
Q. Q7. What methods validate target engagement in cellular models?
A7. Employ mechanistic assays such as:
- Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets (e.g., kinases) by monitoring protein denaturation .
- Click chemistry : Incorporate alkyne/azide tags for fluorescence-based visualization of compound localization .
- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deleted cells .
Data Contradiction and Reproducibility
Q. Q8. How to address discrepancies in antimicrobial activity across studies?
A8. Common pitfalls and solutions:
- Strain variability : Use standardized strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar) .
- Compound purity : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Biofilm vs. planktonic assays : Biofilm-specific resistance may require adjusted MIC protocols (e.g., Calgary biofilm device) .
Q. Q9. Why might X-ray structures differ from computational models?
A9. Potential reasons include:
- Crystal packing effects : Intermolecular forces in crystals distort bond angles vs. gas-phase DFT models .
- Solvent inclusion : Hydration shells in crystals alter electrostatic interactions .
- Dynamic effects : MD simulations (e.g., AMBER) better capture flexibility in solution .
Methodological Innovations
Q. Q10. What novel catalytic systems enhance triazolo-pyridazine cyclization?
A10. Emerging approaches include:
- Photoredox catalysis : Use Ru(bpy) under blue LED light for radical-mediated cyclization .
- Biocatalysis : Lipase-mediated regioselective acetylation (e.g., Candida antarctica Lipase B) .
- Flow chemistry : Continuous-flow reactors with immobilized catalysts reduce side reactions (e.g., overalkylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
